molecular formula C21H24O7 B135231 rac Dihydro Samidin CAS No. 21311-66-0

rac Dihydro Samidin

Cat. No. B135231
CAS RN: 21311-66-0
M. Wt: 388.4 g/mol
InChI Key: ALKTVPFKDYZFGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of rac-germicidin involves a novel approach that starts with the formation of acylated Meldrum's acids. These are then thermally transformed to yield the desired 4-hydroxy-2-pyrone derivatives. Specifically, the introduction of 3-alkyl substituents is achieved through acylation followed by ionic hydrogenation. This method has proven effective in synthesizing rac-germicidin, which acts as an autoregulative germination inhibitor for certain Streptomyces species .

In a separate synthesis process, silicon-containing α-amino acids, including racemic and enantiomerically pure forms, were prepared through multistep syntheses. The compounds were isolated as dihydrochlorides and hydrochlorides. The starting materials for these syntheses were 3,6-diethoxy-2,5-dihydropyrazine and (R)-3,6-diethoxy-2-isopropyl-2,5-dihydropyrazine, leading to the formation of racemic and (R)-enantiomers, respectively. The identities of these β-(trimethylsilyl)alanine derivatives were confirmed through elemental analyses and NMR studies .

Molecular Structure Analysis

The molecular structure of rac-germicidin and its derivatives is not explicitly detailed in the provided data. However, the synthesis process suggests that the structure includes a 4-hydroxy-2-pyrone core with alkyl substituents at the 3 and 6 positions .

For the silicon-containing α-amino acids, the molecular structure includes a β-(trimethylsilyl)alanine backbone with different side chains (R = NH2, OH, SH) attached to the silicon atom. These structures were elucidated using NMR studies, which are crucial for determining the arrangement of atoms within a molecule .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of rac-germicidin include acylation and ionic hydrogenation. These reactions are part of the process that introduces alkyl substituents into the 4-hydroxy-2-pyrone framework .

The synthesis of the silicon-containing α-amino acids involves multiple steps, which likely include reactions specific to the introduction and stabilization of the silicon moiety within the amino acid structure. The exact nature of these reactions is not detailed in the abstract, but the isolation of the compounds as dihydrochlorides and hydrochlorides indicates reactions involving acid-base chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of rac-germicidin and the silicon-containing α-amino acids are not extensively discussed in the provided data. However, the isolation of the α-amino acids as dihydrochlorides and hydrochlorides suggests that these compounds are likely to be soluble in polar solvents and may exhibit ionic character in solution . The properties of rac-germicidin, such as solubility, melting point, and stability, would be influenced by the 4-hydroxy-2-pyrone structure and the nature of the alkyl substituents .

Scientific Research Applications

Anti-inflammatory Properties of Samidin

Samidin from Seseli resinosum has been shown to possess significant anti-inflammatory properties. In a study focusing on the effects of samidin on lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, it was found that samidin significantly inhibited the production of nitric oxide as well as the gene expression levels of inducible nitric oxide synthase and cyclooxygenase-2. Furthermore, samidin suppressed NF-κB and AP-1 DNA-binding affinity, indicating its potential as a therapeutic agent for various inflammatory diseases (Khan et al., 2014).

Novel Nanohybrid Biocatalyst Application

A nanohybrid material was developed for the kinetic resolution of secondary alcohols, including rac-indanol and rac-1-phenylethanol, which are precursors for the synthesis of enantiomeric drugs. This material demonstrated high thermal stability and significant biocatalyst robustness in the kinetic resolution, leading to high selectivity and potential applications in the synthesis of chiral drugs and other bioactive substances (Galvão et al., 2018).

Coumarins Separation from Ammi Visnaga

The first supercritical fluid chromatography method for the determination of five major coumarins in Ammi visnaga fruits, including dihydrosamidin, was described. This method achieved the baseline separation of these coumarins in less than 5 minutes, showcasing an efficient and rapid technique for coumarin separation with implications for both research and pharmaceutical applications (Winderl et al., 2016).

Coumarins from Seseli Resinosum in Turkey

Research on Seseli resinosum, a perennial herb from Turkey, led to the isolation of various coumarins, including samidin. This study not only expanded the knowledge of the phytochemical composition of S. resinosum but also highlighted the chemotaxonomic significance of these compounds in the genus Seseli. The findings underscore the potential of these natural products in developing new drugs or health supplements (Tosun et al., 2006).

Recycled Aggregate Concrete Research in China

An overview of research on recycled aggregate concrete (RAC) in China from 1996 to 2011 was presented, covering aspects of mechanical properties, durability, and structural performance. This comprehensive review demonstrates the feasibility and safety of using RAC as a structural material in civil engineering, providing insights into the optimization of RAC for broader application in construction and building materials (Xiao et al., 2012).

properties

IUPAC Name

(10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O7/c1-11(2)10-16(24)27-20-19(25-12(3)22)17-14(28-21(20,4)5)8-6-13-7-9-15(23)26-18(13)17/h6-9,11,19-20H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKTVPFKDYZFGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40943821
Record name 10-(Acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-yl 3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40943821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac Dihydro Samidin

CAS RN

21311-66-0
Record name 10-(Acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-yl 3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40943821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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